molecular formula C9H5ClFNO B2579953 5-chloro-6-fluoro-1H-indole-3-carbaldehyde CAS No. 1227580-07-5

5-chloro-6-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B2579953
CAS No.: 1227580-07-5
M. Wt: 197.59
InChI Key: BCBXXZSUPVGPFQ-UHFFFAOYSA-N
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Description

5-chloro-6-fluoro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-fluoro-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the electrophilic substitution reaction, where the indole ring is first halogenated to introduce the chloro and fluoro groups. This is followed by formylation at the 3-position to introduce the carbaldehyde group. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-6-fluoro-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-6-fluoro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-indole-3-carbaldehyde
  • 6-fluoro-1H-indole-3-carbaldehyde
  • 5-bromo-6-fluoro-1H-indole-3-carbaldehyde

Uniqueness

5-chloro-6-fluoro-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and fluoro substituents on the indole ring. This dual substitution enhances its reactivity and potential for diverse chemical transformations. Additionally, the combination of these substituents may impart unique biological activities compared to other indole derivatives .

Properties

IUPAC Name

5-chloro-6-fluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBXXZSUPVGPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)F)NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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